molecular formula C3HN3O B2601985 1,2,4-Oxadiazole-3-carbonitrile CAS No. 39512-75-9

1,2,4-Oxadiazole-3-carbonitrile

Cat. No.: B2601985
CAS No.: 39512-75-9
M. Wt: 95.061
InChI Key: SMAXOZPUQHHUCJ-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole-3-carbonitrile is a heterocyclic compound that contains nitrogen and oxygen as heteroatoms in its structure . It has been synthesized by several research groups as an anti-infective agent with anti-bacterial, anti-viral, and anti-leishmanial activities .


Synthesis Analysis

The synthesis of 1,2,4-Oxadiazoles has been recognized as a key pharmacophore for broad-spectrum anti-infective or anti-microbial activities including anti-fungal, anti-bacterial, anti-trypanosomal, anti-malarial, anti-tubercular, and anti-viral activities . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .


Molecular Structure Analysis

The structures of the new compounds were established using elemental analyses, IR, and NMR spectral data . The 1,3,4-oxadiazole hybridization with other anticancer pharmacophores has different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .


Chemical Reactions Analysis

The synthesis of 1,2,4-oxadiazoles has been recognized as the key pharmacophore for broad-spectrum anti-infective or anti-microbial activities including anti-fungal, anti-bacterial, anti-trypanosomal, anti-malarial, anti-tubercular, and anti-viral activities . The conditions for the synthesis include the use of Cul, Cs2CO3, N,N-dimethyl, glycine HCl, 1,4-dioxane, 90 °C .

Scientific Research Applications

Chemical Reactivity and Synthesis

1,2,4-Oxadiazole-3-carbonitrile exhibits interesting chemical reactivity, demonstrated in its interactions with various compounds. For instance, when reacted with 2-(ethoxycarbonylmethylene)imidazolidine, it forms an acyclic addition product. This product can cyclize into an isoxazole derivative in a basic medium or rearrange into an aminofurazan derivative in an acidic medium (Andrianov et al., 1991).

Applications in Heterocyclic Synthesis

This compound plays a role in heterocyclic synthesis. It has been used to develop various derivatives like isoxazoles, triazoles, tetrazoles, and other oxadiazoles, which have found applications as catalysts in reactions like the Suzuki reaction (Bumagin et al., 2014).

Medicinal Chemistry

In medicinal chemistry, 1,2,4-oxadiazoles, including this compound, are recognized for their potential as bioisosters of esters and amides. They have been incorporated into various drug molecules due to their structural and functional properties (Pace et al., 2015).

Materials Science

This compound has applications in materials science. For instance, fluorinated 1,2,4-oxadiazoles, which can include this compound, are used for modifying polymers and macromolecules, showcasing its versatility in this field (Pace et al., 2015).

Antitumor Potential

There is ongoing research into the antitumor properties of 1,2,4-oxadiazole derivatives. Specific derivatives of 1,2,4-oxadiazoles have shown promising cytotoxic profiles against cancer cell lines, indicating potential applications in cancer treatment (Abd el hameid, 2018).

Pharmaceutical Stability

The stability of 1,2,4-oxadiazole derivatives, including this compound, has been a subject of study to design stable pharmaceutical products. Understanding its degradation kinetics and mechanism helps in formulating more stable drug products (Hartley et al., 2012).

OLED Applications

1,2,4-Oxadiazole derivatives are used in organic light-emitting diodes (OLEDs) due to their high triplet energies, making them suitable as host materials in blue OLEDs (Li et al., 2014).

Mechanism of Action

Target of Action

It is known that 1,2,4-oxadiazoles, a class of compounds to which 1,2,4-oxadiazole-3-carbonitrile belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it can be inferred that the targets of this compound could be related to these biological activities.

Mode of Action

1,2,4-oxadiazoles have been reported to exhibit a broad spectrum of biological activities . The interaction of this compound with its targets could lead to changes that result in these observed activities.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazoles , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects that contribute to its anti-infective properties.

Result of Action

Given the reported anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the action of this compound could result in the inhibition of the growth or activity of infectious agents.

Future Directions

The future directions for 1,2,4-Oxadiazole-3-carbonitrile include the development of novel chemotherapeutic agents with potent anticancer activities . The efforts have been made to provide the chemical intuitions to the reader to design a new chemical entity with the potential of anti-infective activity . The derivative 6n (with 2-hydroxy-5-nitrophenyl subunit) is the most promising of the series .

Properties

IUPAC Name

1,2,4-oxadiazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HN3O/c4-1-3-5-2-7-6-3/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAXOZPUQHHUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39512-75-9
Record name 1,2,4-oxadiazole-3-carbonitrile
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